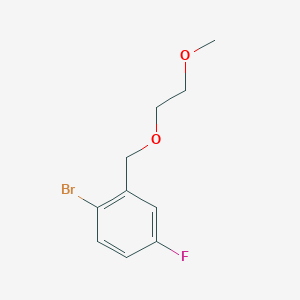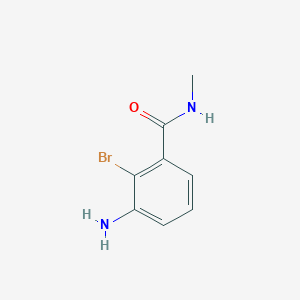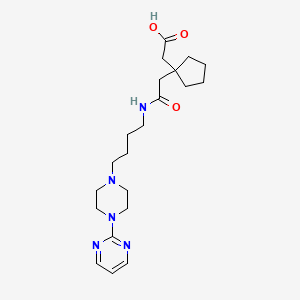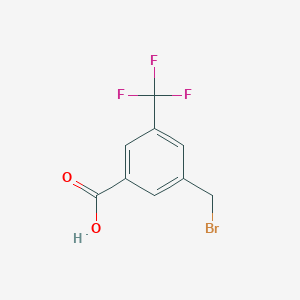![molecular formula C13H18BrN3O2 B1381362 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate CAS No. 1823184-03-7](/img/structure/B1381362.png)
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate
Overview
Description
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate is a chemical compound with the molecular formula C13H18BrN3O2 It is a derivative of piperazine and pyridine, featuring a bromine atom on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate typically involves the reaction of 5-bromopyridin-2-amine with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as toluene or ethyl acetate and may require catalysts to facilitate the reaction. The product is then purified through techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of bulk chemicals and continuous flow reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Acetylation and Deacetylation: The acetate group can be modified through acetylation or deacetylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. For example, it may inhibit or activate certain enzymes, modulate receptor signaling, or interfere with protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate include:
- 2-[4-(4-Bromophenyl)piperazin-1-yl]ethyl acetate
- 2-[4-(5-Chloropyridin-2-yl)piperazin-1-yl]ethyl acetate
- 2-[4-(5-Fluoropyridin-2-yl)piperazin-1-yl]ethyl acetate
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom on the pyridine ring. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O2/c1-11(18)19-9-8-16-4-6-17(7-5-16)13-3-2-12(14)10-15-13/h2-3,10H,4-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTYZUXSZQZKJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCN1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine;dihydrochloride](/img/structure/B1381285.png)


![7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1381291.png)







![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)
